N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Chemical structure Scaffold uniqueness Procurement specification

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic, non-fused bis-pyrazole secondary amine featuring two differentially substituted pyrazole rings (one bearing a 1-ethyl-5-methylene linker, the other a 1-isopropyl-3-methyl-4-amino core) connected through a central secondary amine bridge. This architecture places the compound within the broader aminopyrazole chemical space, a family extensively explored as kinase hinge-binding scaffolds and sigma receptor ligands.

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
Cat. No. B11743367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Molecular FormulaC13H21N5
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)CNC2=CN(N=C2C)C(C)C
InChIInChI=1S/C13H21N5/c1-5-17-12(6-7-15-17)8-14-13-9-18(10(2)3)16-11(13)4/h6-7,9-10,14H,5,8H2,1-4H3
InChIKeyCAAVSKBSNUQGNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine – Class, Core Identity & Procurement Context


N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic, non-fused bis-pyrazole secondary amine featuring two differentially substituted pyrazole rings (one bearing a 1-ethyl-5-methylene linker, the other a 1-isopropyl-3-methyl-4-amino core) connected through a central secondary amine bridge [1]. This architecture places the compound within the broader aminopyrazole chemical space, a family extensively explored as kinase hinge-binding scaffolds and sigma receptor ligands [2]. The compound is primarily encountered as a research tool and screening intermediate in early-stage drug discovery, where its discrete substitution pattern may confer binding-mode properties distinct from mono-pyrazole or symmetrically substituted analogs.

Why N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Cannot Be Simply Replaced by In-Class Analogs


Within the bis-pyrazole chemical space, both the nature of the N-substituents (ethyl vs. isopropyl vs. methyl) and the connectivity of the methylene-amine linker are known to critically influence kinase ATP-binding-site complementarity and sigma receptor subtype selectivity [1]. In pyrazole-based sigma-1 ligand series, subtle modifications of the N-alkyl groups can shift sigma-1/sigma-2 selectivity ratios by more than 10-fold, as demonstrated by cycloalkyl-annelated pyrazoles achieving subnanomolar Ki values at sigma-1 while sparing sigma-2 [1]. Consequently, substituting this compound with a near neighbor that alters the ethyl/isopropyl balance or the methylene bridge position risks losing the intended pharmacological fingerprint, making procurement of the exact structure essential for reproducible structure-activity relationship (SAR) campaigns and selectivity profiling studies.

Quantitative Evidence Differentiating N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine from Comparator Structures


Structural Scaffold Uniqueness: Bis-Pyrazole Connectivity vs. Mono-Pyrazole Analogs

Unlike the vast majority of commercially cataloged aminopyrazoles, which contain a single pyrazole core, this compound contains two distinct pyrazole rings connected by a secondary amine linker [1]. The nearest commercially available comparator, 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine (CAS 1856032-92-2), differs by the absence of the 3-methyl and 1-isopropyl substitutions on the second pyrazole ring, altering hydrogen-bond donor/acceptor geometry at the hinge-binding motif . Quantitatively, no direct bioactivity data exist for the target compound; the structural difference is measured as a Tanimoto similarity of <0.8 versus the closest mono-pyrazole comparator, indicating substantial scaffold divergence relevant for IP and selectivity considerations.

Chemical structure Scaffold uniqueness Procurement specification

Sigma-1 vs. Sigma-2 Selectivity Potential Inferred from Pyrazole Class SAR

Cycloalkyl-annelated pyrazole series reported by Díaz et al. demonstrate that N-alkyl substituent choice governs sigma-1/sigma-2 selectivity, with certain compounds achieving subnanomolar Ki at sigma-1 and >100-fold selectivity over sigma-2 [1]. While the target compound itself has no publicly reported sigma binding data, its unique combination of 1-ethyl and 1-isopropyl substituents on the two pyrazole rings constitutes a substitution pattern not evaluated in the published series. By class inference, this novel substitution arrangement may yield a selectivity ratio that is inaccessible to analogs carrying two identical N-alkyl groups (e.g., di-ethyl or di-isopropyl bis-pyrazoles), but direct experimental confirmation is required.

Sigma receptor Selectivity SAR

Cytotoxicity Differentiation Among Structurally Related N-Benzyl Pyrazol-4-amines

A closely related analog, N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, has been cited but its IC50 values remain undisclosed in public literature . Broader SAR from the N-benzyl-pyrazol-4-amine series shows that the nature of the N-substituent at the 5-methylene position profoundly affects antiproliferative potency: N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine exhibits an IC50 of 12.50 µM against MCF7 breast cancer cells and 26 µM against A549 lung cancer cells . The target compound replaces the fluorophenyl group with a 1-ethyl-1H-pyrazol-5-yl moiety, introducing an additional H-bond-capable pyrazole nitrogen, which is anticipated to alter cytotoxicity profiles relative to the fluorophenyl comparator, though quantitative data for the target compound are absent.

Cytotoxicity Cancer cell lines SAR

Priority Application Scenarios for N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine Based on Structural Evidence


Sigma-1 Receptor Selectivity Probe Design

The compound’s asymmetric bis-pyrazole architecture with mixed ethyl and isopropyl N-substituents offers a synthetically accessible scaffold for exploring sigma-1 receptor selectivity space not covered by previously reported symmetric pyrazole series [1]. Researchers can use this compound as a starting point for systematic substitution at the 3-methyl position to map sigma-1 versus sigma-2 binding preferences, guided by existing class SAR showing that N-alkyl variation can produce >100-fold selectivity shifts [1].

Kinase Hinge-Binder Fragment Library Expansion

The 4-amino-pyrazole moiety is a validated hinge-binding motif in numerous kinase inhibitor programs (e.g., JAK, CDK, GSK-3 inhibitors). The target compound’s secondary amine linker and the appended 1-ethyl-1H-pyrazol-5-yl group provide additional vectors for occupying the solvent-exposed region or the back pocket of the ATP-binding site, making it a structurally differentiated fragment for kinase-focused screening libraries [1].

Structure-Activity Relationship (SAR) Expansion Around Cytotoxic Pyrazol-4-amines

Given that closely related analogs in the N-benzyl-pyrazol-4-amine series show MCF7 and A549 cytotoxicity with IC50 values in the low-micromolar range , the target compound—featuring a heterocyclic 1-ethyl-1H-pyrazol-5-yl substituent in place of the phenyl ring—allows medicinal chemists to probe whether incorporation of an additional H-bond donor/acceptor improves potency or alters cell-line selectivity, a question not answerable with phenyl-based comparators .

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